2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an oxadiazole and an isoindole moiety The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the isoindole structure is a key component in many biologically significant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This one-pot method allows for the efficient formation of the oxadiazole ring without the need for protective groups. The reaction scope includes various substituents on the aromatic ring, allowing for the creation of structurally diverse derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the isoindole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, thereby affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Isoindole Derivatives: Compounds containing the isoindole moiety are known for their biological significance and are used in various therapeutic applications.
Uniqueness
2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole and isoindole rings in a single molecule. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11(16-19-15(20-24-16)12-7-3-2-4-8-12)21-17(22)13-9-5-6-10-14(13)18(21)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNAVZIFXEXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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